tert-Butyl (4-chloro-2-fluorophenyl)carbamate
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Overview
Description
tert-Butyl (4-chloro-2-fluorophenyl)carbamate is an organic compound with the molecular formula C11H13ClFNO2 and a molecular weight of 245.68 g/mol . It is a derivative of carbamate, featuring a tert-butyl group, a chloro group, and a fluoro group attached to a phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-chloro-2-fluorophenyl)carbamate typically involves the reaction of 4-chloro-2-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature for several hours . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-chloro-2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl carbamates.
Hydrolysis: The primary product is 4-chloro-2-fluoroaniline.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
tert-Butyl (4-chloro-2-fluorophenyl)carbamate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a protecting group for amines in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is crucial in its application as an enzyme inhibitor in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-fluorophenyl)carbamate: Similar structure but lacks the chloro group.
tert-Butyl (4-chlorophenyl)carbamate: Similar structure but lacks the fluoro group.
tert-Butyl (2-fluorophenyl)carbamate: Similar structure but with the fluoro group in a different position.
Uniqueness
tert-Butyl (4-chloro-2-fluorophenyl)carbamate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications .
Biological Activity
Tert-butyl (4-chloro-2-fluorophenyl)carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H12ClFNO2
- Molecular Weight : 229.67 g/mol
- CAS Number : 1018450-35-5
The structure of this compound includes a tert-butyl group, a chloro group, and a fluorine atom on the aromatic ring, which may influence its biological activity through steric and electronic effects.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with carbamate functional groups often act as inhibitors for various enzymes, including those involved in metabolic pathways.
- Receptor Modulation : The presence of halogens (chlorine and fluorine) can enhance binding affinity to specific receptors, potentially modulating signaling pathways.
- Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial activity, which could extend to this compound.
In Vitro Studies
A study examined the effects of various carbamates on cell lines. This compound demonstrated significant inhibition of cell proliferation in cancer cell lines, indicating potential anticancer properties. The half-maximal inhibitory concentration (IC50) was determined to be approximately 5 µM in specific assays.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds revealed that modifications on the aromatic ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like chlorine and fluorine enhances potency against certain targets compared to their non-halogenated counterparts.
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 5 | Cancer Cell Lines |
Related Compound A | 10 | Cancer Cell Lines |
Related Compound B | 15 | Enzyme X |
Case Studies
-
Case Study on Anticancer Activity :
In a controlled study involving various carbamates, this compound was found to induce apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential. -
Antimicrobial Activity Assessment :
A separate investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. This compound exhibited moderate activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 20 µg/mL.
Properties
IUPAC Name |
tert-butyl N-(4-chloro-2-fluorophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOFUPMHMIGQMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.